molecular formula C5H9NOS2 B1370699 4-Methyl-1,2-dithiolane-4-carboxamide CAS No. 208243-73-6

4-Methyl-1,2-dithiolane-4-carboxamide

Cat. No. B1370699
CAS RN: 208243-73-6
M. Wt: 163.3 g/mol
InChI Key: GUZRHBSIAMFARD-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dithiolane-4-carboxamide (4-MDC) is a synthetic molecule that has been studied for its potential applications in scientific research. 4-MDC is a dithiolane derivative that has a wide range of biochemical, physiological, and pharmacological effects. This molecule has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to act as an antioxidant. 4-MDC has been used in a variety of laboratory experiments, and has been shown to have a number of potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

4-Methyl-1,2-dithiolane-4-carboxamide and related structures have been extensively studied for their synthetic applications, particularly in creating a variety of derivatives. One study explored the synthesis of new chiral linear carboxamide derivatives with an incorporated peptide linkage, using Nalidixic acid and amino acids as starting materials. This involved a series of reactions including coupling, hydrazinolysis, and reactions with phenyl isothiocyanate or carbonyl derivatives to create a diverse range of compounds (Khalifa et al., 2014).

Fungicide Development

The structure of carboxin-related carboxamides has been optimized to create effective fungicides. A study highlights the evolution of these compounds, detailing their increasing spectrum of activity against various fungal species, leading to the development of compounds like penthiopyrad which showed high activity against fungicide-resistant strains of diseases like gray mold and apple scab (Yoshikawa et al., 2011).

Conformational Studies in Peptides

In another realm, the conformational properties induced by the insertion of the 4-amino-1,2-dithiolane-4-carboxylic acid residue into a peptide backbone were studied. The research provided insights into the structural preferences of these compounds, which is crucial for understanding their interactions and functionality at the molecular level (Morera et al., 2005).

Flavor Enhancement in Food Industry

Additionally, 1,3-dithiolanes derivatives were researched for their potential in flavor enhancement, specifically aiming for a sweet spice of grease and meat flavor. This research underlines the versatility of these compounds and their potential applications beyond traditional pharmaceuticals (Wang Ting-ting, 2010).

properties

IUPAC Name

4-methyldithiolane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZRHBSIAMFARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSSC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650112
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208243-73-6
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208243-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, method (Ex. 5-b), 1.2 equivalents of isobutyl chloroformate are added, at 0° C., to a solution of 1 g of Compound 1 in THF with 1.2 equivalents of triethylamine. After 2 hours at room temperature, the reaction medium is added to a cooled solution of ammonia, either at 28% in water or at 2N in isopropanol. The medium is stirred at room temperature for the time required, and then concentrated under vacuum. The crude product is then taken up in toluene, to give Compound 2 after precipitation. Yield=60%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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